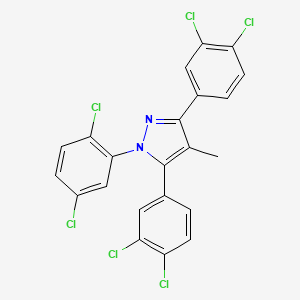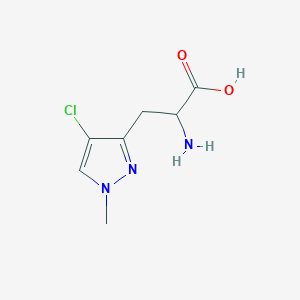![molecular formula C19H19ClF2N4O2 B10914510 N-(5-chloro-2-methylphenyl)-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10914510.png)
N-(5-chloro-2-methylphenyl)-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a difluoromethyl group, and a pyrazolopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.
Attachment of the chlorinated phenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Final assembly of the compound: This involves the formation of the propanamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~-(5-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(5-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid)
Uniqueness
N~1~-(5-CHLORO-2-METHYLPHENYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19ClF2N4O2 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C19H19ClF2N4O2/c1-3-25-10-14-13(18(21)22)9-17(28)26(19(14)24-25)7-6-16(27)23-15-8-12(20)5-4-11(15)2/h4-5,8-10,18H,3,6-7H2,1-2H3,(H,23,27) |
InChI Key |
HQHPDFHTYKGZHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=C(C=CC(=C3)Cl)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-(naphthalen-1-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914435.png)

![Methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10914466.png)
![N-(2,4-Difluorophenyl)-2,6-dihydro-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-7-propanamide](/img/structure/B10914473.png)
![3-{(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B10914482.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10914488.png)
![N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B10914489.png)

![1-methyl-5-{[4-(3-methylpiperidin-1-yl)benzyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10914499.png)
![methyl 3-{[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10914502.png)
![N-(2-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914514.png)


![(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10914526.png)
